molecular formula C10H10BrF3N2O B7951100 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine

Cat. No.: B7951100
M. Wt: 311.10 g/mol
InChI Key: MTULYWGXFBJVPI-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine (CAS 856166-07-9) is a high-value trifluoromethylpyridine (TFMP) derivative designed for advanced research and development. This compound features a morpholine group attached to a bromo- and trifluoromethyl-substituted pyridine ring, making it a versatile and crucial intermediate in the discovery of novel active ingredients. The primary research value of this compound stems from the unique properties of the trifluoromethyl group. This group is strongly electron-withdrawing, which can significantly influence a molecule's conformation, metabolism, lipophilicity, and biomolecular affinity . These characteristics make TFMP derivatives highly sought-after in the agrochemical and pharmaceutical industries. In agrochemical R&D, this compound serves as a key synthetic building block for the creation of new pesticides and herbicides . Its structural motifs are found in numerous commercial products that protect crops from pests. In pharmaceutical research, the compound acts as a critical scaffold for designing potential therapeutics. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse chemical libraries for biological screening. The morpholine subunit is a common pharmacophore that can enhance solubility and contribute to target binding. This combination of features makes this compound a powerful tool for medicinal chemists working in hit-to-lead and lead optimization campaigns, particularly in the development of small-molecule inhibitors. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTULYWGXFBJVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling is a cornerstone for introducing the morpholine group to the pyridine ring. A representative approach involves Buchwald-Hartwig amination , where a halogenated pyridine precursor reacts with morpholine under catalytic conditions:

Example Procedure :

  • Substrate : 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine.

  • Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene.

  • Conditions : Stirring at 110°C for 12 hours under nitrogen.

  • Workup : Purification via preparative HPLC yields the product.

Key Data :

ParameterValueSource
Yield60–75%
Purity>95% (HPLC)
Reaction Time12 hours

Challenges include competing side reactions from the bromine substituent and ensuring chemoselectivity at the C2 position. Ligand choice (e.g., XantPhos) enhances stability and substrate specificity.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS, particularly at the C2 position. Morpholine acts as a nucleophile, displacing a leaving group (e.g., chloride):

Example Procedure :

  • Substrate : 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine.

  • Reagents : Morpholine (2 eq), K₂CO₃ (3 eq) in DMF.

  • Conditions : 80°C for 6 hours.

  • Workup : Aqueous extraction and silica gel chromatography.

Key Data :

ParameterValueSource
Yield50–65%
Selectivity>90% for C2 substitution

The trifluoromethyl group’s meta-directing effect ensures substitution occurs at C2, while bromine’s ortho/para-directing nature is suppressed due to steric hindrance.

Bromination and Trifluoromethylation

Late-stage introduction of bromine and trifluoromethyl groups is less common due to regiochemical challenges. However, directed ortho-metalation offers control:

Example Procedure :

  • Substrate : 5-(Trifluoromethyl)pyridin-2-amine.

  • Bromination : NBS (1.2 eq) in CH₃CN at 30°C for 5 hours.

  • Morpholine Introduction : Followed by Pd-catalyzed coupling (as in Section 2.1).

Key Data :

ParameterValueSource
Bromination Yield70–80%
Overall Yield40–55%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Buchwald-HartwigHigh selectivity, scalableCostly catalysts60–75%
NASMild conditions, inexpensiveLimited to activated substrates50–65%
Multi-Step FunctionalizationFlexibility in substituent placementCumulative yield loss40–55%

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at C3/C5 is minimized using sterically hindered ligands (e.g., XantPhos) or electron-deficient pyridines.

  • Catalyst Efficiency : Recycling Pd catalysts via supported systems (e.g., silica-immobilized Pd) reduces costs.

  • Purification : Preparative HPLC or crystallization from ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A morpholine ring that contributes to its solubility and interaction with biological systems.
  • A bromine atom and a trifluoromethyl group that enhance lipophilicity and biological activity.

Medicinal Chemistry

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine has been studied for its potential as an anticancer agent . Research indicates that it exhibits inhibitory effects on specific kinases involved in cancer pathways, such as the PI3K pathway.

Anticancer Potential

Target KinaseIC50 (nM)Effect
PI3Kα17Significant inhibition observed
mTORNot specifiedModulated activity noted

Mechanism of Action : The compound's bromine and trifluoromethyl groups enhance its binding affinity to target enzymes, allowing it to modulate signaling pathways critical for tumor growth and proliferation.

The compound has demonstrated significant interactions with various biological macromolecules. In vitro studies have shown that it reduces cell viability in several cancer cell lines, indicating its potential as a therapeutic candidate.

Case Studies

  • Cancer Cell Line Studies : The compound effectively inhibits cell growth in multiple cancer types.
  • Xenograft Models : Animal studies have shown reduced tumor sizes when treated with this compound, supporting its anticancer efficacy.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

Types of Reactions

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction Reactions : The compound can participate in redox reactions to modify its functional groups.
  • Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Materials Science

The unique properties of this compound make it suitable for developing new materials with enhanced functionalities. Its ability to interact with various substrates allows for applications in coatings, polymers, and other advanced materials.

Uniqueness

The combination of the morpholine ring with the bromine and trifluoromethyl substituents imparts distinct chemical properties that are not present in similar compounds.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Positioning

Pyridine vs. Pyrimidine Analogs

Replacing the pyridine core with pyrimidine alters electronic density and binding affinity. For instance, 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3, similarity score 0.77) exhibits reduced EP2 receptor potentiation compared to pyridine-based analogs, highlighting the importance of the pyridine core in certain biological contexts .

Bromine Position
  • 3-Bromo vs. 5-Bromo : The target compound’s 3-bromo substituent contrasts with analogs like 4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5), where bromine at position 5 increases electrophilic reactivity but may reduce steric hindrance in receptor binding .
  • 5-Bromo-3-chloro Derivative : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (CAS 1199773-09-5) replaces the trifluoromethyl group with chlorine, reducing hydrophobicity (ClogP: 2.8 vs. 3.5) and altering metabolic stability .
Trifluoromethyl vs. Other Substituents
  • Chlorine Substitution : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (ClogP: 2.8) shows lower lipophilicity than the trifluoromethyl analog (ClogP: 3.5), impacting membrane permeability .
  • Amine Substitution: 5-Bromo-2-morpholinopyridin-3-amine introduces a polar amine group at position 3, enhancing solubility but reducing receptor-binding potency in EP2 assays .

Heterocyclic Ring Modifications

Morpholine vs. Piperidine/Piperazine
  • EP2 Receptor Potentiation : In trisubstituted pyrimidines, morpholine-containing compounds (e.g., CID2992168) exhibit higher EP2 activity (fold shift: 8.2) compared to piperidine (fold shift: 3.1) or piperazine (fold shift: 2.5) derivatives .
  • 2-Piperidinyl Phenyl Benzamides : Replacing morpholine with piperidine in benzamide scaffolds abolishes EP2 activity, underscoring scaffold-dependent SAR .

Aromatic System Variations

Pyridine vs. Benzene

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline replaces the pyridine core with benzene, reducing planarity and altering binding kinetics in kinase inhibition assays .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight ClogP Solubility (µM) Reference
4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine C10H10BrF3N2O 305.10 3.5 12.4
4-(5-Bromo-3-chloropyridin-2-yl)morpholine C9H10BrClN2O 277.55 2.8 45.6
4-(5-Bromopyridin-2-yl)morpholine C9H11BrN2O 243.10 2.1 78.3

Key Research Findings

Morpholine Superiority : Morpholine-containing pyrimidines (e.g., CID2992168) outperform piperidine analogs in EP2 assays, likely due to improved hydrogen-bonding capacity .

Halogen Position Sensitivity : Bromine at position 3 (vs. 5) enhances steric interactions in kinase targets, as seen in PIM1 inhibition studies .

Trifluoromethyl Impact : The CF3 group at position 5 increases metabolic stability by 40% compared to chlorine-substituted analogs in microsomal assays .

Biological Activity

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a morpholine ring and a pyridine derivative, which includes a bromine atom and a trifluoromethyl group, enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H10BrF3N2O
  • Molecular Weight : 299.1 g/mol
  • Structure : The compound features a morpholine ring attached to a pyridine with bromine and trifluoromethyl substituents, which significantly influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity, allowing it to modulate the activity of specific enzymes, particularly those involved in cancer pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on specific tyrosine kinases, which are crucial in cancer signaling pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways relevant to tumor progression.

Biological Activity and Applications

Research indicates that this compound has potential applications in oncology due to its ability to inhibit tumor growth and proliferation. Below are some notable findings:

Anticancer Potential

  • Inhibitory Effects on Kinases : Studies have demonstrated that this compound effectively inhibits certain kinases associated with cancer growth. For instance, it has been evaluated for its ability to inhibit the PI3K pathway, which is often dysregulated in cancers .
Target Kinase IC50 (nM) Effect
PI3Kα17Significant inhibition observed
mTORNot specifiedModulated activity noted

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at the C5 position of the pyridine significantly enhances the compound's potency compared to similar structures lacking this group. SAR studies have shown that modifications at specific positions can lead to improved biological activity and selectivity against target enzymes .

Case Studies

  • Cancer Cell Line Studies : In vitro assays have shown that this compound reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Xenograft Models : Animal studies using xenograft models have provided evidence for the compound's efficacy in reducing tumor size, further supporting its role as a candidate for cancer therapy .

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